molecular formula C17H13ClF2O4 B14132602 Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate

Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate

Cat. No.: B14132602
M. Wt: 354.7 g/mol
InChI Key: PMRJTJAAEIEAKY-UHFFFAOYSA-N
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Description

Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate is an organic compound with the molecular formula C17H13ClF2O4 and a molecular weight of 354.73 g/mol . This compound is characterized by the presence of a chloro-substituted phenoxy group and a difluorobenzoyl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate typically involves the reaction of 4-chloro-2-(3,5-difluorobenzoyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Major products formed from these reactions include the corresponding carboxylic acids, quinones, and hydroquinones.

Scientific Research Applications

Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluorobenzoyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate can be compared with similar compounds such as:

Properties

Molecular Formula

C17H13ClF2O4

Molecular Weight

354.7 g/mol

IUPAC Name

ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate

InChI

InChI=1S/C17H13ClF2O4/c1-2-23-16(21)9-24-15-4-3-11(18)7-14(15)17(22)10-5-12(19)8-13(20)6-10/h3-8H,2,9H2,1H3

InChI Key

PMRJTJAAEIEAKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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